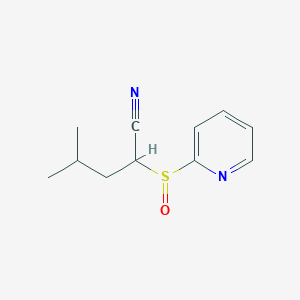
4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a sulfinyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile typically involves the reaction of 4-methyl-2-pyridinesulfinyl chloride with pentanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: 4-Methyl-2-(pyridine-2-sulfonyl)pentanenitrile.
Reduction: 4-Methyl-2-(pyridine-2-sulfinyl)pentanamine.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile is largely dependent on its interaction with biological targets. The sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The nitrile group can also form interactions with biological molecules, influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2-(Pyridine-2-sulfinyl)pentanenitrile: Lacks the methyl group at the 4-position, which can influence its reactivity and biological activity.
4-Methyl-2-(pyridine-2-sulfonyl)pentanenitrile: Contains a sulfonyl group instead of a sulfinyl group, which can affect its chemical properties and reactivity.
4-Methyl-2-(pyridine-2-sulfinyl)pentanamine:
Uniqueness: 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile is unique due to the presence of both a sulfinyl group and a nitrile group on the pyridine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
189809-83-4 |
|---|---|
Formule moléculaire |
C11H14N2OS |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
4-methyl-2-pyridin-2-ylsulfinylpentanenitrile |
InChI |
InChI=1S/C11H14N2OS/c1-9(2)7-10(8-12)15(14)11-5-3-4-6-13-11/h3-6,9-10H,7H2,1-2H3 |
Clé InChI |
UVRDKGXZKYWLFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C#N)S(=O)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


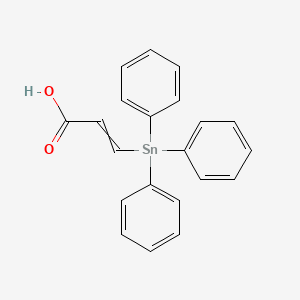
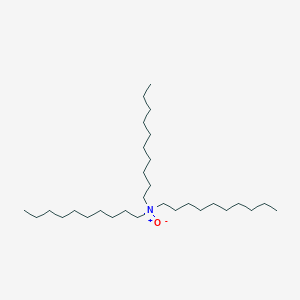
![2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione](/img/structure/B14253040.png)
![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)
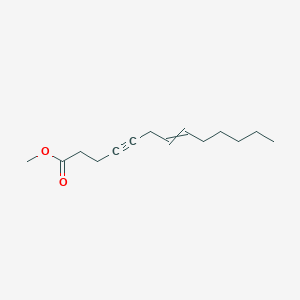
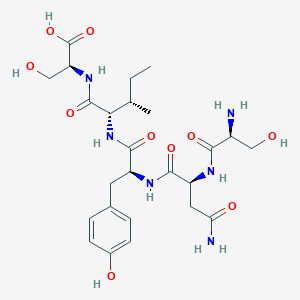

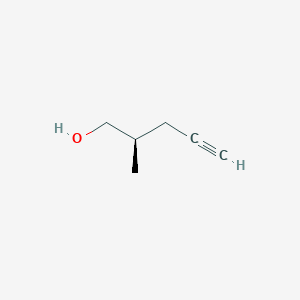
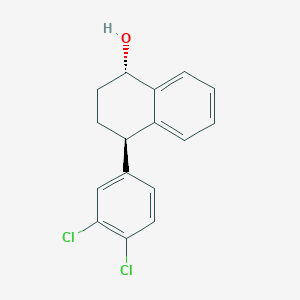
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)

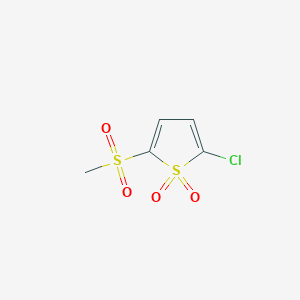
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
